molecular formula C5H7N3O2 B3046905 1-ethyl-4-nitro-1H-imidazole CAS No. 13230-05-2

1-ethyl-4-nitro-1H-imidazole

Cat. No. B3046905
CAS RN: 13230-05-2
M. Wt: 141.13 g/mol
InChI Key: PSMULKJHAVHLHB-UHFFFAOYSA-N
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Description

“1-ethyl-4-nitro-1H-imidazole” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1,3-diazole and is an important synthon in the development of new drugs . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .

Scientific Research Applications

Structural Analysis and Properties

  • Hydrolysis and Crystallization : The study by Wu, Liu, and Ng (2005) focuses on the hydrolysis of a compound closely related to 1-ethyl-4-nitro-1H-imidazole, leading to crystallization and formation of a three-dimensional network through hydrogen bonding (Wu, Liu, & Ng, 2005).

Chemical Reactions and Synthesis

  • Nitro Group Substitution : El′tsov and Mokrushin (2002) explored the substitution of the nitro group in 4,5-dinitroimidazole, a compound similar to this compound, and its transformation into other derivatives (El′tsov & Mokrushin, 2002).

  • Nitro-Reductive Cyclization : Sathyanarayana and Poojary (2021) investigated nitro-reductive cyclization in a related compound, leading to the synthesis of various derivatives and their structural characterization (Sathyanarayana & Poojary, 2021).

Biochemical and Medicinal Applications

  • β-Glucuronidase Inhibitory Activity : Salar et al. (2017) conducted a study on derivatives of a closely related compound, indicating potential for β-glucuronidase inhibitory activity and suggesting a relationship between molecular structure and bioactivity (Salar et al., 2017).

  • Antiprotozoal Properties : Manjusha et al. (2020) explored the antiprotozoal properties of a related compound, focusing on its spectroscopic elucidation and computational analysis (Manjusha et al., 2020).

Environmental and Ecological Impact

  • Biodegradability Prediction : Veeraragavan, Narayanaswamy, and Chidambaram (2017) investigated the biodegradability of imidazole derivatives, including compounds similar to this compound, by examining their impact on histidine degradation enzymes (Veeraragavan, Narayanaswamy, & Chidambaram, 2017).

Safety and Hazards

The safety data sheet for imidazole indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Imidazole derivatives have occupied a unique place in the field of medicinal chemistry . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

1-ethyl-4-nitroimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-7-3-5(6-4-7)8(9)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMULKJHAVHLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566111
Record name 1-Ethyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13230-05-2
Record name 1-Ethyl-4-nitro-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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